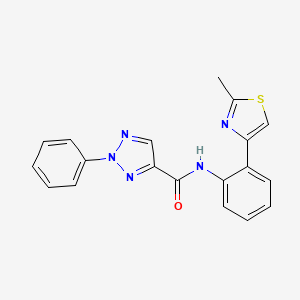

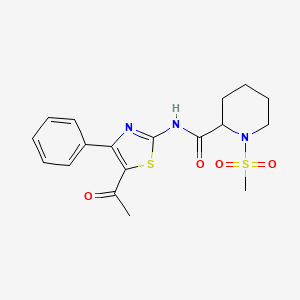

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

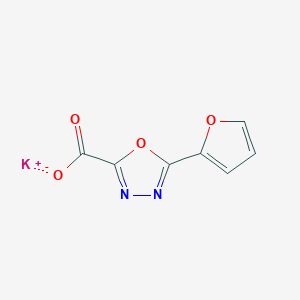

“N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a compound that belongs to a class of novel thiazole-(benz)azole derivatives . These derivatives have been synthesized to investigate their potential anticancer activity .

Synthesis Analysis

The synthesis of these compounds involves several steps, and the structure of the compounds is confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses . The yield of the synthesis process is reported to be 85% .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroanalytical data. The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

The compound has a melting point of 193°C . The IR, 1H-NMR, and MS spectral data provide information about the compound’s chemical structure .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A cornerstone of research involving compounds similar to N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is the development of efficient synthetic methods. For example, Kumar et al. (2012) described the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, highlighting the critical role of functionalized enamides and the introduction of diverse functionalities into the oxazole products (Kumar et al., 2012). Similarly, Kumar et al. (2013) reported on the chemoselective thionation-cyclization of functionalized enamides to synthesize trisubstituted thiazoles, showcasing the utility of Lawesson's reagent in the process (Kumar et al., 2013).

Biological Activities and Therapeutic Potential

Research into the biological activities of triazole and thiazole derivatives reveals their potential as therapeutic agents. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds incorporating the triazole and thiadiazole moieties and evaluated their antimicrobial activities against various bacterial and fungal strains, indicating the potential of such compounds in antimicrobial therapy (Patel & Patel, 2015). In another study, Lei et al. (2014) focused on anticancer nucleosides based on the triazole nucleus, which were synthesized and showed promising anticancer activity, underscoring the importance of structural modification for enhancing therapeutic efficacy (Lei et al., 2014).

Catalytic Applications and Material Science

Further extending the utility of triazole derivatives, Saleem et al. (2013) explored half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based ligands for their catalytic oxidation and hydrogenation properties. This study illustrates the potential of such complexes in catalysis, contributing to the development of efficient synthetic and transformation processes (Saleem et al., 2013).

Mechanism of Action

Target of Action

It’s known that similar compounds have shown significant anticancer activity .

Mode of Action

It’s suggested that similar compounds may direct tumor cells to the apoptotic pathway .

Biochemical Pathways

It’s known that similar compounds have shown anticancer activity, suggesting they may influence pathways related to cell growth and apoptosis .

properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c1-13-21-18(12-26-13)15-9-5-6-10-16(15)22-19(25)17-11-20-24(23-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZVCVMDASOSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)

![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)

![4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2725883.png)

![N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide](/img/structure/B2725885.png)